Free-Radical Chlorination Product Distribution: Quantifying the Relative Formation Yield of 3-Chloroheptane
During the photochemical chlorination of n-heptane, the relative yield of 3-chloroheptane is approximately half that of 2-chloroheptane and equal to that of 4-chloroheptane, producing a statistically predictable 2:1:1 ratio for 2-chloroheptane:3-chloroheptane:4-chloroheptane [1]. This quantitative distribution arises from the number of chemically equivalent secondary hydrogens available for abstraction and the relative reactivity differences among methylene positions, and serves as a verifiable procurement metric for experimental design requiring specific isomer ratios [1].
| Evidence Dimension | Relative yield ratio in free-radical monochlorination of n-heptane |
|---|---|
| Target Compound Data | Relative yield of 3-chloroheptane = 1 (normalized) |
| Comparator Or Baseline | 2-chloroheptane relative yield = 2; 4-chloroheptane relative yield = 1 |
| Quantified Difference | 2:1:1 ratio (2-chloroheptane : 3-chloroheptane : 4-chloroheptane) |
| Conditions | Photochemical chlorination of n-heptane under free-radical conditions |
Why This Matters
Researchers synthesizing chloroheptane mixtures must account for this predetermined 2:1:1 isomer distribution when planning separation strategies or when a specific isomer is required.
- [1] Smith, M. B. Organic Chemistry: An Acid–Base Approach, 3rd ed.; CRC Press: Boca Raton, FL, 2022; Section on free-radical halogenation of alkanes, citing the 2:2:1 ratio for 2°, 3°, and 4° positions. View Source
